

Introduction: The Significance of (4-Ethoxy-2-fluorophenyl)boronic acid

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Compound of Interest

Compound Name: (4-Ethoxy-2-fluorophenyl)boronic acid

Cat. No.: B1593157

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(4-Ethoxy-2-fluorophenyl)boronic acid is a versatile organoboron compound, widely utilized as a key intermediate in synthetic organic chemistry. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of the ethoxy and fluoro substituents on the phenyl ring allows for fine-tuning of the electronic and steric properties of target molecules, making this reagent particularly valuable in drug discovery and development.

Given its role as a precursor, rigorous confirmation of its structure and purity is paramount. Spectroscopic techniques are the cornerstone of this analytical process. This guide provides a detailed roadmap for interpreting the NMR, IR, and MS spectra to unambiguously identify **(4-Ethoxy-2-fluorophenyl)boronic acid** and ensure its quality for downstream applications.

Molecular Structure and Properties

A clear understanding of the molecule's architecture is the foundation for interpreting its spectral output.

- Chemical Formula: $C_8H_{10}BFO_3$ [1]
- Molecular Weight: 183.97 g/mol [1]

- CAS Number: 279261-82-4[1]
- Appearance: Typically a solid at room temperature[1]

Caption: 2D structure of **(4-Ethoxy-2-fluorophenyl)boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For arylboronic acids, however, there are specific experimental considerations. These compounds have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or misleading spectra.[2]

Causality of Experimental Choice: To ensure the analysis of the monomeric boronic acid, the use of a protic deuterated solvent like methanol-d₄ (CD₃OD) or the addition of a small amount of D₂O is highly recommended. These solvents effectively break down the boroxine trimers through solvolysis, simplifying the spectrum to that of the desired monomeric species.[2]

Caption: Standard workflow for comprehensive NMR analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms.

- B(OH)₂ Protons: The two protons on the boronic acid hydroxyl groups are acidic and will readily exchange with deuterium in solvents like CD₃OD or D₂O, causing their signal to diminish or disappear. In a non-exchanging solvent like DMSO-d₆, a broad singlet would be expected.
- Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their splitting pattern is complex due to both H-H and H-F coupling.
 - H-3: A doublet of doublets, coupled to H-5 and the adjacent fluorine atom.

- H-5: A doublet of doublets, coupled to H-3 and H-6.
- H-6: A triplet or doublet of doublets, coupled to H-5 and the fluorine atom (long-range coupling).
- Ethoxy Protons (-OCH₂CH₃):
 - Methylene (-OCH₂-): A quartet around 4.0-4.2 ppm, split by the adjacent methyl protons.
 - Methyl (-CH₃): A triplet around 1.3-1.5 ppm, split by the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.0	Multiplet	3H	Ar-H
~4.1	Quartet (q)	2H	-O-CH ₂ -CH ₃
~1.4	Triplet (t)	3H	-O-CH ₂ -CH ₃
Variable (broad)	Singlet (s)	2H	B(OH) ₂

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled.

- Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-165 ppm). The carbon atoms bonded to fluorine (C-2) and the boronic acid group (C-1) will show characteristic splitting due to C-F and C-B coupling, respectively. The carbon attached to the ethoxy group (C-4) will be shifted downfield.
- Ethoxy Carbons: Two signals are expected in the aliphatic region: -OCH₂ (~64 ppm) and -CH₃ (~15 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for **(4-Ethoxy-2-fluorophenyl)boronic acid**, confirming the presence of one fluorine environment.[3] The chemical shift provides information about the electronic environment of the fluorine atom.

¹¹B NMR Spectroscopy

¹¹B NMR is specific to boron-containing compounds and is an excellent tool for confirming the state of the boronic acid.

- sp² Boron: The trigonal planar boronic acid (C-B(OH)₂) exhibits a characteristic broad signal in the range of +27 to +33 ppm.[4]
- sp³ Boron: If the boronic acid forms a boronate ester or adduct, the boron becomes tetracoordinate, resulting in a significant upfield shift to approximately +2 to +10 ppm.[5] This clear distinction is invaluable for monitoring reactions.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is a rapid and effective method for confirming the presence of key structural motifs.

Experimental Protocol (ATR-FTIR):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.
- Record a background spectrum of the empty crystal.
- Place a small amount of the solid **(4-Ethoxy-2-fluorophenyl)boronic acid** sample onto the crystal.
- Apply pressure using the anvil to ensure good contact.
- Acquire the sample spectrum.

Interpretation of Key Peaks:

- O-H Stretch: A very strong and broad absorption band centered around $3300\text{-}3200\text{ cm}^{-1}$ is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[6]
- C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker peaks just above 3000 cm^{-1} . Aliphatic C-H stretches from the ethoxy group appear just below 3000 cm^{-1} .[7]
- C=C Aromatic Stretch: Medium to strong absorptions between 1610 cm^{-1} and 1450 cm^{-1} confirm the presence of the phenyl ring.
- B-O Stretch: A very strong and characteristic stretching vibration for the boron-oxygen bond is typically observed around 1350 cm^{-1} .[8] This is a key diagnostic peak for boronic acids.
- C-O Ether Stretch: A strong, sharp peak in the $1250\text{-}1200\text{ cm}^{-1}$ region corresponds to the aryl-alkyl ether linkage.
- C-F Stretch: A strong absorption in the $1100\text{-}1000\text{ cm}^{-1}$ range indicates the presence of the carbon-fluorine bond.

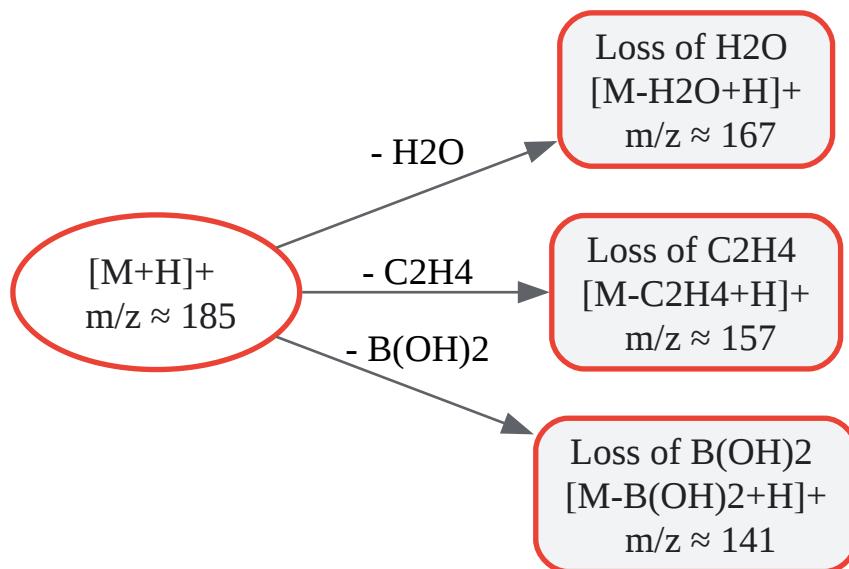
Table 2: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
3400 - 3200	Strong, Broad	O-H Stretch (Boronic Acid)
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
~1610, ~1500	Medium-Strong	Aromatic C=C Stretch
~1350	Strong	B-O Stretch
~1240	Strong	Asymmetric C-O-C Stretch (Ether)
~1100	Strong	C-F Stretch

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for boronic acids as it is a softer ionization technique.

- **Molecular Ion Peak:** The molecular weight is 183.97. In positive-ion ESI mode, the protonated molecule $[M+H]^+$ would be observed at $m/z \approx 185$. A key feature will be the characteristic isotopic pattern of boron: ^{11}B (80.1% abundance) and ^{10}B (19.9% abundance). This results in an M+1 peak that is about 20% the intensity of the main peak for boron-containing fragments.
- **Fragmentation Pattern:** The fragmentation of the molecular ion provides structural confirmation. Common fragmentation pathways for arylboronic acids include:
 - **Loss of Water:** A peak corresponding to $[M-H_2O]^+$.
 - **Loss of Ethylene:** From the ethoxy group, leading to a hydroxyphenylboronic acid fragment.
 - **Cleavage of the C-B bond:** Can lead to fragments corresponding to the fluorinated ethoxybenzene cation.



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Caption: Plausible ESI-MS fragmentation pathways.

Table 3: Predicted Mass Spectrometry Data (Positive ESI)

m/z	Proposed Identity	Notes
~185	$[M + H]^+$	Protonated molecular ion.
~167	$[M - H_2O + H]^+$	Loss of a water molecule.
~157	$[M - C_2H_4 + H]^+$	Loss of ethylene from the ethoxy group.
~141	$[C_6H_5FO + H]^+$	Cleavage of the C-B bond.

Conclusion

The comprehensive analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of **(4-Ethoxy-2-fluorophenyl)boronic acid**. 1H and ^{13}C NMR confirm the carbon-hydrogen framework, while ^{19}F and ^{11}B NMR verify the presence and chemical state of the heteroatoms. IR spectroscopy provides a rapid fingerprint of the key functional groups, particularly the characteristic O-H and B-O stretches. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form an indispensable analytical workflow for ensuring the identity, purity, and quality of this important chemical reagent in research and industrial settings.

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